N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide typically involves the reaction of 4-methyl-2-nitroaniline with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetic acid or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-methyl-5-nitrophenyl)formamidine
- 4-Methyl-2-nitrophenyl isothiocyanate
- Nicarbazin
Uniqueness
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide is unique due to its specific structural arrangement and the presence of both nitro and amide groups.
Properties
CAS No. |
65711-98-0 |
---|---|
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N,N-bis(4-methyl-2-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C14H12N4O5/c1-9-3-5-11(13(7-9)17(20)21)16(15-19)12-6-4-10(2)8-14(12)18(22)23/h3-8H,1-2H3 |
InChI Key |
JOWUVOXEFHWAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.